molecular formula C37H34N2O7 B14483304 3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine CAS No. 64723-00-8

3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine

Cat. No.: B14483304
CAS No.: 64723-00-8
M. Wt: 618.7 g/mol
InChI Key: OBJLVZAHPOBSSV-WIHCDAFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine is a synthetic nucleoside analog. It is structurally derived from thymidine, a nucleoside component of DNA, and is modified with benzoyl and methoxyphenyl groups. These modifications can alter the compound’s chemical properties and biological activity, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using benzoyl and methoxyphenyl groups to prevent unwanted reactions.

    Benzoylation: The 3’-hydroxyl group is selectively benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Methoxyphenylation: The 5’-hydroxyl group is protected with a methoxyphenyl group using a reagent like 4-methoxyphenyl(diphenyl)methyl chloride.

    Deprotection: The final compound is obtained by removing the protecting groups under specific conditions, such as acidic or basic hydrolysis.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route while ensuring high purity and yield. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoyl or methoxyphenyl groups.

    Reduction: Reduced forms of the benzoyl or methoxyphenyl groups.

    Substitution: Substituted nucleoside analogs with different functional groups.

Scientific Research Applications

3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential effects on DNA replication and repair mechanisms.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine involves its incorporation into DNA. The modified nucleoside can interfere with DNA polymerase activity, leading to the inhibition of DNA synthesis. This can result in the disruption of cellular processes, making it useful in antiviral and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    3’-O-Benzoylthymidine: Lacks the methoxyphenyl group, making it less bulky and potentially less effective in certain applications.

    5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine: Lacks the benzoyl group, which may affect its chemical stability and reactivity.

Uniqueness

3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine is unique due to the presence of both benzoyl and methoxyphenyl groups. These modifications enhance its chemical stability and biological activity, making it a valuable compound in various research fields.

Properties

CAS No.

64723-00-8

Molecular Formula

C37H34N2O7

Molecular Weight

618.7 g/mol

IUPAC Name

[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate

InChI

InChI=1S/C37H34N2O7/c1-25-23-39(36(42)38-34(25)40)33-22-31(46-35(41)26-12-6-3-7-13-26)32(45-33)24-44-37(27-14-8-4-9-15-27,28-16-10-5-11-17-28)29-18-20-30(43-2)21-19-29/h3-21,23,31-33H,22,24H2,1-2H3,(H,38,40,42)/t31-,32+,33+/m0/s1

InChI Key

OBJLVZAHPOBSSV-WIHCDAFUSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.